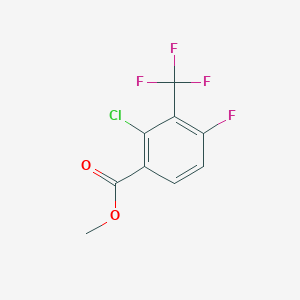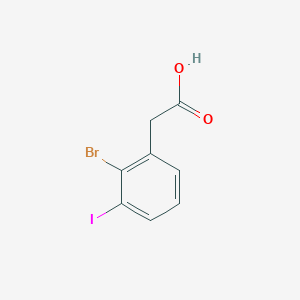
2-(2-Bromo-3-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination and iodination of phenylacetic acid derivatives. For example, the bromination of phenylacetic acid can be carried out using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(2-Bromo-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted phenylacetic acids.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
科学研究应用
2-(2-Bromo-3-iodophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including peptidomimetics and drug intermediates.
Medicinal Chemistry: The compound is investigated for its potential as a ligand in imaging agents for nuclear medicine.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the functional groups present and the nature of the enzyme. The compound’s bromine and iodine atoms play a crucial role in its binding affinity and specificity towards molecular targets .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position.
3-Iodophenylacetic Acid: Contains an iodine atom in the meta position.
2-(3-Bromo-2-iodophenyl)acetic Acid: Similar structure but different substitution pattern.
Uniqueness
2-(2-Bromo-3-iodophenyl)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and applications in various fields.
属性
分子式 |
C8H6BrIO2 |
|---|---|
分子量 |
340.94 g/mol |
IUPAC 名称 |
2-(2-bromo-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6BrIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |
InChI 键 |
CWEJXOWJTHXDKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
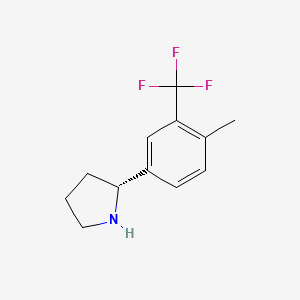

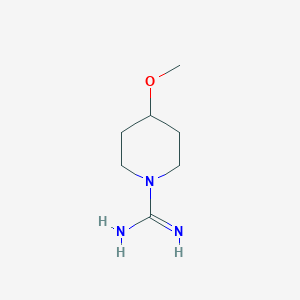

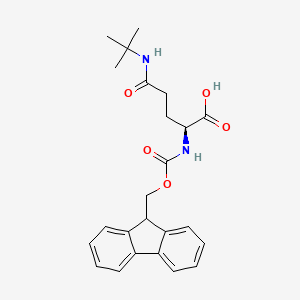
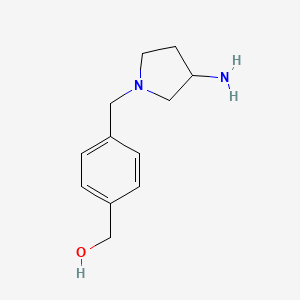

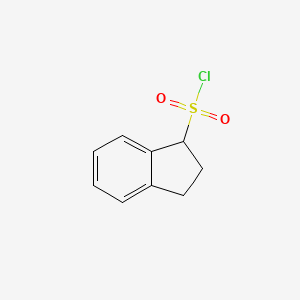
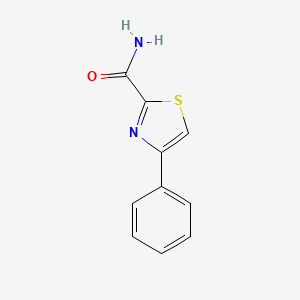
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
